Ester Group Impact on Calculated Lipophilicity (clogP) Relative to Free Acid Analog
The methyl ester form of 2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate exhibits a calculated logP (clogP) approximately 1.0–1.5 units higher than its free acid counterpart (CAS 25554-21-6), based on fragment-based computational prediction consistent with the Hansch-Leo approach . The methyl ester (C14H15NO2, MW 229.27) has a predicted clogP of ~3.2, compared to ~2.0 for the free acid (C13H13NO2, MW 215.25) . This difference places the ester in the optimal lipophilicity range for passive membrane permeation (logP 1–4) while the acid may require active transport or formulation for cellular uptake [1].
| Evidence Dimension | Calculated partition coefficient (clogP) – a predictor of membrane permeability |
|---|---|
| Target Compound Data | clogP ≈ 3.2 (methyl ester; MW 229.27) |
| Comparator Or Baseline | clogP ≈ 2.0 (free acid, CAS 25554-21-6; MW 215.25) |
| Quantified Difference | ΔclogP ≈ +1.0 to +1.5 (methyl ester more lipophilic) |
| Conditions | Fragment-based computational prediction (Hansch-Leo method); no experimental logP data available for this compound. |
Why This Matters
For intracellular target engagement, the methyl ester's higher lipophilicity predicts superior passive membrane permeability compared to the free acid, reducing the need for prodrug strategies or formulation additives during early discovery screening.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
